
5-methyl-6-phenyl-3(2H)-Pyridazinone
Overview
Description
5-Methyl-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound that belongs to the pyridazinone family. This compound is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The presence of a methyl group at position 5 and a phenyl group at position 6 further defines its structure. Pyridazinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-6-phenyl-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors. One common method includes the reaction of N-benzyl-2-chloroacetamide with acetylacetone in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in a solvent like butanol for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Direct Amination Reactions
This compound undergoes regioselective electrophilic substitution at the 4-position. Key findings include:
-
Reaction with hydroxylamine-O-sulfonic acid produces 4-amino-5-methyl-6-phenyl-3(2H)-pyridazinone (51% yield) through electrophilic amination .
-
Side products include 3-isopropylidenehydrazino-5-methyl-6-phenylpyridazine (22% yield), demonstrating competing hydrazone formation .
Reaction Conditions
Reagent | Solvent | Temperature | Time | Main Product Yield |
---|---|---|---|---|
Hydroxylamine-O-sulfonic acid | Aqueous HCl | 100°C | 4 hr | 51% |
Halogenation and Subsequent Functionalization
The pyridazinone ring shows reactivity toward halogenation agents:
-
Treatment with POCl₃ converts the 3(2H)-keto group to a chloro derivative (6-chloro-5-methyl-2-phenylpyridazine ) in 30 minutes .
-
Extended reaction times (3 hr) with POCl₃ lead to dearylation, forming 6-anthracen-9-yl-6-chloropyridazine .
Derivatization Pathways
Intermediate | Reagent | Product | Application |
---|---|---|---|
6-Chloro derivative | Aliphatic amines | N-Alkylated pyridazines | Anticancer agent precursors |
Anthranilic acid | Fused pyridazine-quinazolinones | Bioactive heterocycles |
Nucleophilic Substitution at the Methyl Group
The 5-methyl group participates in radical-mediated substitutions:
-
Chlorination : Reacts with SOCl₂ under UV light to form 5-(chloromethyl) derivatives .
-
Oxidation : Converts to a carboxylic acid group using KMnO₄/H₂SO₄, enabling peptide coupling reactions .
4.1. Diels-Alder Reactivity
The dihydropyridazinone form acts as a diene in [4+2] cycloadditions:
-
With maleic anhydride: Forms bicyclic adducts with 68% yield .
-
Electron-deficient dienophiles show higher regioselectivity .
4.2. Reductive Aromatization
Catalytic hydrogenation (Pd/C, H₂) converts 4,5-dihydro derivatives to fully aromatic pyridazines :
text5-Methyl-6-phenyl-4,5-dihydro-3(2H)-pyridazinone → 5-Methyl-6-phenylpyridazine (87% yield)
Biological Activity-Driven Modifications
Structure-activity relationship (SAR) studies reveal:
-
2-Substitution : Introducing sulfonyl groups (e.g., benzenesulfonyl) enhances cardiotonic activity .
-
6-Phenyl Optimization : Fluorine or methoxy substituents improve anticancer potency (IC₅₀: 1.8-4.3 μM) .
Selected Bioactive Derivatives
Coordination Chemistry
The N,O-chelation sites enable metal complex formation:
-
Cu(II) complexes show enhanced superoxide dismutase (SOD) mimetic activity .
-
Fe(III) derivatives exhibit Fenton-like reactivity for - OH radical generation .
This compound’s versatility in electrophilic substitution, ring modification, and metal coordination makes it valuable for medicinal chemistry and materials science. Recent advances in continuous flow synthesis and computational modeling are accelerating its application in targeted drug discovery.
Scientific Research Applications
While a comprehensive profile of the applications of "5-methyl-6-phenyl-3(2H)-pyridazinone" is not available from the search results, the included research indicates the utility of pyridazinone derivatives, including those with structural similarities, in various medicinal chemistry applications. Areas of application include analgesic, anti-inflammatory, and cardiotonic activities, as well as use as antitumor drugs .
Analgesic and Anti-inflammatory Applications:
- Many structurally varied derivatives of 3(2H)-pyridazinone have been tested and found to have analgesic and anti-inflammatory activity .
- Specific derivatives, such as 2-substituted 4,5-dihalo-3(2H)-pyridazinones, have demonstrated high analgesic activity without the ulcerogenic side effects associated with some NSAIDs .
- Certain 4-amino-3(2H)-pyridazinones have shown significant antinociceptive effects in animal models, with some compounds being significantly more potent than emorfazone .
- Research has shown that the preparation of pyridazinone derivatives can lead to compounds that selectively inhibit COX-2 over COX-1 enzymes, which is associated with good analgesic and anti-inflammatory activity and reduced gastric side effects in animal models .
Cardiotonic Applications:
- Substituted 6-phenyl-3(2H)-pyridazinone compounds have been identified as useful cardiotonic agents, as they can significantly increase myocardial contractility .
Antitumor Drug Applications:
- Pyridazinone compounds have applications in preparing antitumor drugs .
- Some pyridazinone derivatives act as anticancer agents through the inhibition of PARP, DHFR, B-RAF, and BTK .
Other Activities
- Enantiomers of 5-acetyl-2-methyl-4-methylsulfinyl-6-phenyl-3(2H)-pyridazinone act as an antiplatelet aggregation agent .
- The pyridazinone derivative methanesulfonyl-phenyl)-2H-pyridazin-3-one (ABT-963), has a good selectivity ratio (276:1, COX-2/COX-1), high oral anti-inflammatory activity in vivo, and gastric safety .
- TZC-5665, a pyridazinone derivative, showed a non-selective β-adrenoceptor blocking activity and PDE III inhibitory action, which could be useful in the treatment of chronic CHF .
Mechanism of Action
The mechanism of action of 5-methyl-6-phenyl-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis. The compound may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
2-Pyridone: Another pyridazinone derivative with significant biological activities.
3-Morpholinone, 5-methyl-6-phenyl-: A structurally similar compound with different functional groups.
Uniqueness: 5-Methyl-6-phenyl-3(2H)-pyridazinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl and phenyl group on the pyridazine ring differentiates it from other pyridazinone derivatives and contributes to its specific reactivity and applications.
Biological Activity
5-Methyl-6-phenyl-3(2H)-pyridazinone is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Overview of the Compound
This compound features a pyridazine ring structure with a methyl group at position 5 and a phenyl group at position 6. This unique substitution pattern contributes to its distinct chemical properties and biological activities. Pyridazinones are known for their broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular activities .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth and fungal infections. The compound interacts with microbial cell structures, disrupting their function and viability .
Anticancer Properties
The anticancer potential of pyridazinone derivatives has been extensively studied. In vitro studies have shown that this compound can induce cytotoxic effects on several cancer cell lines, including liver (HEP3B), colon (HCT116), and neuroblastoma (SH-SY5Y) cells. The compound’s selectivity index suggests that it may selectively target cancer cells while sparing normal cells .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory activity by inhibiting key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This dual inhibition mechanism positions it as a promising candidate for treating inflammatory diseases .
Cardiovascular Effects
Pyridazinones, including this compound, have shown cardiotonic effects. They enhance cardiac contractility and improve blood flow by modulating calcium sensitivity in cardiac tissues. These properties indicate potential applications in treating heart failure and other cardiovascular conditions .
The biological activity of this compound can be attributed to its ability to interact with multiple biochemical pathways:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammation and platelet aggregation, leading to reduced inflammatory responses and thrombus formation.
- Cell Cycle Modulation : It influences cell cycle progression in cancer cells, promoting apoptosis and inhibiting proliferation.
- Receptor Interaction : The compound may interact with various receptors, modulating signaling pathways that regulate cellular functions.
Data Summary
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various pyridazinone derivatives, including this compound, against clinical isolates of bacteria and fungi. Results indicated a significant reduction in microbial viability at lower concentrations compared to standard antibiotics.
- Cancer Cell Studies : In vitro assays demonstrated that treatment with this compound resulted in decreased viability of HCT116 colon cancer cells by inducing apoptosis through caspase activation pathways .
- Inflammation Models : Animal models treated with the compound showed reduced inflammation markers in tissues following induction with lipopolysaccharides, highlighting its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-methyl-6-phenyl-3(2H)-pyridazinone, and how do reaction conditions influence yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted hydrazines with diketones or via Stille coupling for functionalization. For example, Sotelo et al. (2002) optimized yields (75–85%) using microwave-assisted synthesis under inert conditions (argon) to minimize oxidation byproducts . Key parameters include:
- Temperature : 80–100°C for cyclization.
- Catalyst : Pd(PPh₃)₄ for Stille coupling .
- Solvent : Ethanol or DMF, depending on substituent solubility .
Q. How is this compound characterized structurally and spectroscopically?
- Methodological Answer : Characterization combines:
- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methyl at C5: δ 2.1 ppm singlet; phenyl at C6: δ 7.3–7.5 ppm multiplet) .
- X-ray crystallography : Resolves tautomerism (e.g., preference for 3(2H)-keto form over enol) .
- Mass spectrometry : ESI-MS ([M+H]⁺ at m/z 173.18) validates molecular weight .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Methodological Answer : Initial screening includes:
- Platelet aggregation inhibition : ADP-induced aggregation in human PRP (IC₅₀ = 12 µM) via Born turbidimetry .
- Anti-inflammatory activity : Carrageenan-induced rat paw edema model (30–40% inhibition at 50 mg/kg) .
- Cytotoxicity : MTT assay on HEK-293 cells (CC₅₀ > 100 µM) to rule off-target effects .
Advanced Research Questions
Q. How do structural modifications at C5 and C6 positions affect structure-activity relationships (SAR) in pyridazinones?
- Methodological Answer : SAR studies reveal:
Position | Modification | Activity Trend | Reference |
---|---|---|---|
C5 | Methyl → Ethyl | ↓ Antiplatelet (IC₅₀ ↑ to 25 µM) | |
C6 | Phenyl → 4-Cl-Phenyl | ↑ Anti-inflammatory (60% inhibition) |
- Rationale : Bulkier C5 groups reduce planarity, impairing target binding; electron-withdrawing C6 substituents enhance bioactivity .
Q. What computational methods are used to predict binding modes and pharmacokinetic properties?
- Methodological Answer :
- Docking (AutoDock Vina) : Identifies interactions with COX-2 (binding energy −9.2 kcal/mol) .
- MD Simulations (GROMACS) : Validates stability in ATP-binding pockets (RMSD < 2 Å over 100 ns) .
- ADMET Prediction (SwissADME) : LogP = 2.1 (optimal lipophilicity); CYP2D6 inhibition risk flagged .
Q. How can contradictions in reported biological data (e.g., antiplatelet vs. cytotoxic effects) be resolved?
- Methodological Answer : Discrepancies arise from:
- Assay conditions : Varying platelet donors (genetic polymorphisms) impact IC₅₀ .
- Metabolic stability : Liver microsome assays (e.g., rat S9 fraction) show rapid Phase I oxidation (t₁/₂ = 15 min), reducing efficacy in vivo .
- Dose optimization : Dose-response curves (1–100 µM) clarify therapeutic windows .
Q. What strategies improve solubility and bioavailability without compromising activity?
- Methodological Answer :
Properties
IUPAC Name |
4-methyl-3-phenyl-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(14)12-13-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUTZDCXYCPUJCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NN=C1C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382697 | |
Record name | 5-methyl-6-phenyl-3(2H)-Pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33048-55-4 | |
Record name | 5-methyl-6-phenyl-3(2H)-Pyridazinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.